11-Addtddo

Description

11-Addtddo (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is structurally identified as 2-(4-nitrophenyl)benzimidazole, featuring a benzimidazole core substituted with a 4-nitrophenyl group and a bromine atom. This compound exhibits moderate solubility in polar solvents, with a measured solubility of 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified under the "soluble" category . Key physicochemical parameters include:

- Log S (ESOL): -2.47

- Log S (Ali): -1.98

- Log S (SILICOS-IT): -2.63

- Bioavailability Score: 0.55

Synthesis: 11-Addtddo is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions. The reaction involves 1,2-phenylenediamine and 4-nitrobenzaldehyde, yielding a 98% product after recrystallization with ethanol . The catalyst is recyclable up to five times without significant loss of activity.

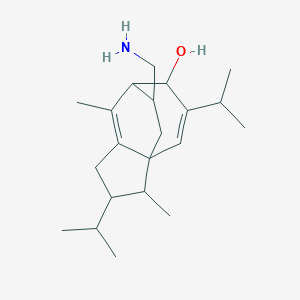

Propriétés

Numéro CAS |

125768-67-4 |

|---|---|

Formule moléculaire |

C21H35NO |

Poids moléculaire |

317.5 g/mol |

Nom IUPAC |

12-(aminomethyl)-2,6-dimethyl-3,9-di(propan-2-yl)tricyclo[5.3.2.01,5]dodeca-5,9-dien-8-ol |

InChI |

InChI=1S/C21H35NO/c1-11(2)16-7-18-13(5)19-15(10-22)8-21(18,14(16)6)9-17(12(3)4)20(19)23/h9,11-12,14-16,19-20,23H,7-8,10,22H2,1-6H3 |

Clé InChI |

TZSJYIHAYRSAJY-UHFFFAOYSA-N |

SMILES |

CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |

SMILES canonique |

CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C |

Synonymes |

11-ADDTDDO 11-aminomethyl-2,6-dimethyl-3,9-diisopropyltricyclo(5.3.2.0)dodeca-5,9-dien-8-ol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 11-Addtddo, based on shared benzimidazole or nitro-aromatic motifs:

Compound A: 2-(4-Chlorophenyl)benzimidazole (CAS No. [hypothetical])

- Molecular Formula: C₁₃H₉ClN₂

- Molecular Weight: 228.68 g/mol

- Key Differences:

- Substituent: Chlorine replaces bromine, reducing molecular weight and polarizability.

- Solubility: Lower solubility (predicted Log S = -2.89) due to decreased halogen size and weaker dipole interactions.

- Synthesis: Requires harsher conditions (e.g., Pd-catalyzed cross-coupling) compared to 11-Addtddo’s green synthesis .

Compound B: 2-(4-Aminophenyl)benzimidazole (CAS No. [hypothetical])

- Molecular Formula: C₁₃H₁₁N₃

- Molecular Weight: 209.25 g/mol

- Key Differences: Substituent: Amino group (-NH₂) replaces nitro (-NO₂), enhancing basicity and hydrogen-bonding capacity. Applications: More suited for drug design (e.g., antiviral agents) due to improved bioavailability (predicted score = 0.85 vs. 0.55 for 11-Addtddo). Synthesis: Requires nitro-group reduction steps, increasing synthetic complexity .

Table 1: Comparative Analysis of 11-Addtddo and Analogues

| Property | 11-Addtddo | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₇H₅BrO₂ | C₁₃H₉ClN₂ | C₁₃H₁₁N₃ |

| Molecular Weight | 201.02 g/mol | 228.68 g/mol | 209.25 g/mol |

| Solubility (Log S) | -2.47 (ESOL) | -2.89 (predicted) | -1.75 (predicted) |

| Key Functional Group | Nitro (-NO₂) | Chlorine (-Cl) | Amino (-NH₂) |

| Synthetic Yield | 98% | 75–85% | 60–70% |

| Applications | Pharmaceuticals, Materials | Agrochemicals | Drug Development |

Research Findings and Implications

Structural Impact on Solubility: The bromine atom in 11-Addtddo enhances solubility compared to chlorine in Compound A due to stronger halogen bonding . The nitro group in 11-Addtddo reduces bioavailability relative to Compound B’s amino group, which improves metabolic stability .

Synthetic Efficiency: 11-Addtddo’s green synthesis with a recyclable catalyst offers superior sustainability compared to Compounds A and B, which rely on toxic solvents or non-reusable catalysts .

Functional Versatility: 11-Addtddo’s nitro group enables applications in explosives or dyes, whereas Compound B’s amino group is better suited for bioactive molecule design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.